Product packaging for 1-Azabicyclo[3.2.1]octan-6-one(Cat. No.:CAS No. 45675-76-1)

1-Azabicyclo[3.2.1]octan-6-one

Cat. No.: B3425729
CAS No.: 45675-76-1
M. Wt: 125.17 g/mol
InChI Key: WFYPDOYHAZFTIR-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octan-6-one is a bicyclic organic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its unique bridged structure makes it a valuable scaffold for developing novel pharmacologically active molecules. Research indicates that the 1-azabicyclo[3.2.1]octane core is a privileged structure in neuroscience, with studies demonstrating its derivatives exhibit potent inhibitory activity on monoamine transporters . The biological activity of these compounds is highly dependent on the overall topology and absolute stereochemistry, making enantiomerically pure building blocks like (1R,5S)-1-Azabicyclo[3.2.1]octan-6-one particularly valuable for structuring activity relationships (SAR) . This scaffold has been successfully applied in the synthesis of new dopamine transporter (DAT) inhibitors, which are crucial for studying the mechanisms underlying neurological and psychiatric disorders . The rigid bicyclic framework provides structural rigidity, which is a key feature for optimizing binding affinity and selectivity in central nervous system (CNS) targets . This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B3425729 1-Azabicyclo[3.2.1]octan-6-one CAS No. 45675-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYPDOYHAZFTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329203
Record name 1-azabicyclo[3.2.1]octan-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162184-58-9, 45675-76-1
Record name 1-azabicyclo[3.2.1]octan-6-one
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URL https://comptox.epa.gov/dashboard/DTXSID00329203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[3.2.1]octan-6-one
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Advanced Synthetic Methodologies for 1 Azabicyclo 3.2.1 Octan 6 One and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the 1-azabicyclo[3.2.1]octane core reveals several strategic disconnections that form the basis for various synthetic approaches. The primary goal is to simplify the bicyclic structure into more readily available acyclic or monocyclic precursors.

Key disconnections for the 1-azabicyclo[3.2.1]octane skeleton include:

C-N Bond Disconnections: Breaking one of the two C-N bonds (N1-C2 or N1-C7) simplifies the bicyclic system to a substituted piperidine (B6355638) or a related nitrogen-containing ring. For instance, a disconnection at the N1-C7 bond could lead back to a 2,5-disubstituted piperidine precursor, where an intramolecular cyclization would form the bridging bond.

C-C Bond Disconnections: Cleavage of a carbon-carbon bond within the rings offers alternative pathways. A logical disconnection is the C5-C6 bond, which can be retrosynthetically traced to an intramolecular Michael addition or aldol-type reaction from a suitably functionalized piperidine derivative. Another key strategy involves disconnecting a bond in the five-membered ring (e.g., C7-C6), which might derive from a radical cyclization or a transition-metal-catalyzed carboamination of an alkenyl amine precursor. nih.govacs.org

Cycloaddition Disconnections: The entire bicyclic framework can be viewed as the product of a cycloaddition reaction. For example, an intramolecular [3+2] cycloaddition of an azomethine ylide with an alkene tether can be envisaged as a powerful approach to assemble the core structure in a convergent manner. d-nb.info

These retrosynthetic pathways guide the design of synthetic routes, highlighting the importance of intramolecular reactions for constructing the intricate bridged system.

**2.2. Cyclization Strategies for the 1-Azabicyclo[3.2.1]octane Core

The construction of the 1-azabicyclo[3.2.1]octane skeleton is most commonly achieved through intramolecular cyclization reactions, where the final ring-closing step establishes the bicyclic architecture.

The formation of a key carbon-carbon bond in the final step is a robust strategy for creating the bicyclic system. These reactions often leverage radical intermediates or transition metal catalysis.

One notable method is the decarbonylative radical cyclization . In this approach, α-amino selenoester-tethered alkenes undergo intramolecular radical cyclization when treated with tributyltin hydride, forming 6-azabicyclo[3.2.1]octanes through 1-aminomethyl radical intermediates. acs.org While this specific example leads to an isomer, the underlying principle of radical-mediated C-C bond formation is applicable to the synthesis of related azabicyclic systems.

Another powerful strategy involves copper-catalyzed enantioselective carboamination . This reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes. nih.gov The process involves an enantioselective aminocupration followed by intramolecular C-C bond formation via addition of a carbon radical to a pendant aryl group. nih.govrsc.org This method is significant as it forms two new rings and two new stereocenters in a single step with high enantioselectivity. nih.govrsc.org

Precursor TypeReagents & ConditionsProduct CoreKey FeaturesReference
N-mesyl-4-pentenylaminePh-Box-Cu₂, MnO₂6-Azabicyclo[3.2.1]octaneEnantioselective, forms two rings and two stereocenters nih.govrsc.org
α-Amino selenoesterTributyltin hydride (Bu₃SnH)6-Azabicyclo[3.2.1]octaneRadical-mediated C-C bond formation acs.org

Forming a carbon-heteroatom (C-N) bond is one of the most direct methods to close the bicyclic ring. These reactions typically involve the intramolecular nucleophilic attack of the nitrogen atom onto an electrophilic carbon center.

A prime example is the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines. researchgate.net In a strong acid medium like trifluoromethanesulfonic acid, these precursors undergo cyclization to directly afford 4-methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]oct-3-enes. researchgate.net This method provides a straightforward entry into the 1-azabicyclo[3.2.1]octane core with various substituents on the phenyl ring. researchgate.net

R-Group on Phenyl RingYield (%)
H85
CH₃83
OCH₃80
F88
Cl86
NO₂75
Data sourced from Shadrikova et al., 2023. researchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like the 1-azabicyclo[3.2.1]octane core by combining three or more starting materials in a single operation.

A palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been developed for the construction of multifunctional chiral bicyclo[3.2.1]octanes. researchgate.net This reaction employs alcohols, phenols, and amines as versatile coupling reagents, leading to products with one all-carbon quaternary and two tertiary stereogenic centers in high diastereo- and enantioselectivities. researchgate.net

Another relevant, though for a related isomer, is a multi-component coupling of aldehydes and amides with maleic anhydride, which produces 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids. acs.org Such strategies highlight the potential of MCRs to rapidly build complexity and access diverse derivatives of the azabicyclic scaffold.

Stereoselective Synthesis of 1-Azabicyclo[3.2.1]octan-6-one Analogues

The biological activity of 1-azabicyclo[3.2.1]octane derivatives is often highly dependent on their stereochemistry. Therefore, developing stereoselective synthetic methods is crucial for accessing specific, biologically relevant isomers.

Achieving diastereoselectivity during the ring-forming step is a key goal in the synthesis of substituted 1-azabicyclo[3.2.1]octane analogues. The aza-Prins cyclization has emerged as a powerful tool for this purpose. For instance, the reaction between (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine results in a highly diastereoselective aza-Prins cyclization, affording a 7-substituted-6-oxa-2-azabicyclo[3.2.1]octane derivative. nih.govfigshare.com This reaction proceeds through an unexpected intramolecular nucleophilic attack and provides a route to asymmetric synthesis of this related scaffold in a single step. nih.govfigshare.com The principles of such diastereoselective cyclizations are fundamental to controlling the stereochemistry of the 1-azabicyclo[3.2.1]octane core as well.

Furthermore, an efficient and highly stereoselective synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes has been achieved through an aluminum chloride-promoted cyclization/chlorination of six-membered ring 3-enynamides. 140.122.64 The proposed mechanism involves a highly stereoselective aza-Prins-type cyclization that yields the kinetically favored product. 140.122.64

Lewis AcidSolventTemperatureTimeYield of 2a (%)
AlCl₃EtherRoom Temp25 min72
AlCl₃CH₂Cl₂Room Temp2 h68
FeCl₃EtherRoom Temp5 h45
TiCl₄CH₂Cl₂-78 °C to RT5 h35
Data sourced from Reddy et al., 2017. 140.122.64

These methodologies demonstrate the progress in controlling the three-dimensional structure of the 1-azabicyclo[3.2.1]octane core, paving the way for the synthesis of complex and specific target molecules.

Enantioselective Approaches

Specific methodologies for the enantioselective synthesis of this compound are not well-documented in the reviewed literature. While an enantiomer, (1R,5S)-1-Azabicyclo[3.2.1]octan-6-one (CAS 162184-58-9), is listed as available, the specific catalytic or chiral auxiliary-based methods for its preparation are not detailed in the search results. alfa-chemistry.com

General strategies for creating other chiral azabicyclo[3.2.1]octane systems, such as organocatalyzed cycloadditions or desymmetrization of prochiral precursors, are widely reported for isomers like tropane (B1204802) alkaloids but lack specific application to the 1-aza-6-one scaffold in the available data. researchgate.netnih.gov

Strategic Functionalization and Derivatization of the this compound Scaffold

The derivatization of the 1-azabicyclo[3.2.1]octane skeleton is crucial for its development in areas like medicinal chemistry, where it has been identified as a potential dopamine (B1211576) transporter inhibitor. nih.gov

Transformations of the Ketone Functionality

Direct research on the transformation of the ketone at the C-6 position of this compound is not explicitly detailed in the available search results. General ketone reactions such as reduction, oximation, Wittig reactions, or alpha-functionalization are theoretically possible but specific examples, yields, and stereochemical outcomes for this particular scaffold are not provided.

Modifications at the Bridgehead Nitrogen

The nitrogen atom at the bridgehead position is a key characteristic of this scaffold. Radical-mediated cyclization of β-ammonio 5-hexenyl radicals has been presented as a viable route to form the 1-azabicyclo[3.2.1]octane system, inherently establishing the bridgehead nitrogen functionality. acs.org However, subsequent modifications or reactions specifically at this nitrogen atom within the fully formed this compound are not described in the provided sources.

Regioselective Derivatization Strategies

Some progress in the regioselective synthesis of substituted 1-azabicyclo[3.2.1]octanes has been made. A notable method involves the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines. This strategy, conducted in a trifluoromethanesulfonic acid medium, yields 4-Methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes . researchgate.net This approach demonstrates a method for constructing the bicyclic core with simultaneous introduction of substituents at the C-4 and C-6 positions.

Another study describes the synthesis of a series of 6-substituted 1-azabicyclo[3.2.1]octanes, highlighting their potential as monoamine transporter inhibitors. nih.gov While this points to the importance of substitution at C-6, the specific strategies for achieving this derivatization are not elaborated upon in the search abstract.

Synthesis of Conjugates and Probes

There is no specific information available in the search results regarding the synthesis of conjugates or molecular probes derived from this compound.

Elucidation of Stereochemistry and Conformational Dynamics of 1 Azabicyclo 3.2.1 Octan 6 One

Advanced Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic methods provides a comprehensive picture of the molecular architecture of 1-azabicyclo[3.2.1]octan-6-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For bicyclic systems like this compound, ¹H and ¹³C NMR spectra, along with two-dimensional techniques such as NOESY, provide critical information about the spatial relationships between atoms. acs.orgresearchgate.net

In related azabicyclo[3.2.1]octane systems, the chemical shifts and coupling constants of the protons are highly dependent on their orientation within the bicyclic framework. acs.org For instance, in N-substituted 8-azabicyclo[3.2.1]octan-3-ones, the piperidone ring typically adopts a distorted chair conformation. researchgate.net The specific chemical shifts of protons, particularly those on the carbon atoms adjacent to the nitrogen and the carbonyl group, are key indicators of the ring's conformation. acs.org

Detailed NMR studies on analogous compounds, such as 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, have demonstrated the utility of one-dimensional selective NOE and two-dimensional NMR techniques (NOESY, HSQC, and TOCSY) in assigning all proton and carbon resonances and confirming the chair-envelope conformation. researchgate.net While specific data for this compound is not extensively published, the principles from these related structures are directly applicable.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Protons in a 1-Azabicyclo[3.2.1]octane System

Proton Position Predicted Chemical Shift (ppm) Notes
Bridgehead C-H ~2.5 - 3.5 Influenced by the nitrogen atom.
α to Carbonyl ~2.2 - 2.8 Deshielded by the carbonyl group.
α to Nitrogen ~2.8 - 3.8 Deshielded by the electronegative nitrogen.

Note: These are estimated ranges based on analogous structures. Actual values for this compound may vary.

X-ray Crystallography for Solid-State Structural Analysis

For example, the crystal structure of a dimerization product of 8-oxa-6-azabicyclo[3.2.1]octan-7-one was determined by X-ray diffraction, confirming the bicyclic framework. oup.com Similarly, studies on various N-substituted 8-azabicyclo[3.2.1]octan-3-one derivatives have revealed that the piperidinone ring generally adopts a chair conformation in the solid state. researchgate.net In the case of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, X-ray analysis firmly established its stereochemistry. researchgate.netiucr.org These studies consistently show the rigidity of the bicyclic system and provide a basis for understanding the solid-state structure of this compound.

Table 2: Typical Bond Lengths and Angles in Azabicyclo[3.2.1]octane Systems from X-ray Data

Bond/Angle Typical Value
C-N Bond Length ~1.45 - 1.49 Å
C-C Bond Length ~1.52 - 1.55 Å
C=O Bond Length ~1.21 - 1.24 Å
C-N-C Angle ~109° - 112°

Note: These values are derived from related structures and serve as a reference.

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) spectroscopy is used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, by detecting the vibrational frequencies of bonds. libretexts.org In this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1700-1740 cm⁻¹. libretexts.org The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group.

The C-N stretching vibration would be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-H stretching vibrations of the CH₂ groups in the bicyclic system are expected in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org

In the absence of protic solvents or other hydrogen bond donors, this compound itself cannot form intermolecular hydrogen bonds. However, the nitrogen atom and the carbonyl oxygen are potential hydrogen bond acceptors. nih.gov In the presence of suitable donors, shifts in the C=O and C-N stretching frequencies could be observed, indicating the formation of hydrogen bonds. Studies on related hydroxy-substituted azabicyclo[3.2.1]octanes have shown the presence of O-H···N intermolecular hydrogen bonding in the solid state, as revealed by both X-ray and IR data. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ketone (C=O) Stretch 1700 - 1740
Amine (C-N) Stretch 1020 - 1250

Conformational Analysis of the Bicyclic System

The bridged nature of the 1-azabicyclo[3.2.1]octane skeleton imposes significant conformational constraints.

Preferred Conformations and Ring Dynamics

The 1-azabicyclo[3.2.1]octane framework consists of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring fused together. Computational and spectroscopic studies on analogous systems, such as tropane (B1204802) (8-methyl-8-azabicyclo[3.2.1]octane), indicate that the six-membered ring typically adopts a chair conformation, while the five-membered ring is in an envelope conformation. researchgate.netacademie-sciences.fr

In related 3-azabicyclo[3.2.1]octane systems, calculations have shown that chair-like conformations are generally more stable than boat-like conformations. montclair.edu The conformational rigidity of these bicyclic scaffolds is a key feature, making them valuable in medicinal chemistry. montclair.edu For 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, a combination of NMR data and theoretical calculations also found the six-membered ring to prefer a chair conformation. researchgate.net This suggests that this compound would also predominantly exist in a conformation where the six-membered ring is in a chair form to minimize steric strain.

N-Invertomer Stereochemistry and Fluxional Behavior

A key aspect of the conformational dynamics of this compound is the potential for nitrogen inversion. In many N-substituted azabicyclic systems, the substituent on the nitrogen can exist in either an axial or an equatorial position relative to the piperidine ring, and these two forms, known as N-invertomers, can interconvert. academie-sciences.fr

The relative stability of these invertomers is influenced by steric and electronic factors, as well as the solvent environment. academie-sciences.fr For example, in N-substituted nortropinones, computational and NMR studies have been used to determine the N-invertomer distributions in different solvents. academie-sciences.fr While early studies in CDCl₃ suggested a preference for the axial N-substituent in tropinone (B130398), later research has shown that in some C-3 substituted tropanes, an equatorial preference is observed. academie-sciences.fr

The interconversion between N-invertomers is a fluxional process, meaning it occurs rapidly at room temperature on the NMR timescale. This can lead to averaged signals in the NMR spectrum. Low-temperature NMR studies are often required to slow down the inversion process and observe the individual invertomers. The energy barrier for this inversion is relatively low. montclair.edu For the parent this compound, which is unsubstituted at the nitrogen, the lone pair of electrons on the nitrogen will also occupy either an axial or equatorial position, and this system will also exhibit fluxional behavior.

Influence of Substituents on Conformational Preferences

The conformational behavior of the 1-azabicyclo[3.2.1]octane skeleton, a rigid bicyclic system, is significantly influenced by the nature and position of its substituents. These substituents can alter the delicate balance of steric and electronic interactions, thereby dictating the preferred three-dimensional arrangement of the molecule. The principal conformational flexibility arises from the six-membered piperidine ring, which can adopt chair or boat-like conformations, and the potential for nitrogen inversion. Research on the 1-azabicyclo[3.2.1]octane system and its isomers has provided detailed insights into these substituent-driven conformational preferences.

The size and nature of the N-substituent play a crucial role. While smaller alkyl groups like methyl and ethyl show a clear equatorial preference, the introduction of bulkier groups can shift this equilibrium. In an investigation of 3-azabicyclo[3.2.1]octane diamines, it was found that a bulky tert-butyl substituent on the nitrogen has little electronic effect but reinforces the stability of the chair-like conformation. montclair.edu In contrast, a phenyl group on the nitrogen was found to lower the energy barrier between the chair and boat conformations. montclair.edu

Detailed computational studies on N-substituted nortropinones have provided quantitative data on the energy differences between equatorial and axial invertomers, as summarized in the table below.

Table 1: Calculated Relative Free Energies (ΔG, kcal/mol) and Conformer Ratios for N-Substituted Nortropinones Data adapted from computational studies on 8-azabicyclo[3.2.1]octan-3-one derivatives. academie-sciences.fr A positive ΔG indicates a preference for the equatorial conformer.

N-Substituent (R)MediumΔG (Axial - Equatorial)Equatorial:Axial Ratio
MethylGas Phase0.632.8 : 1
MethylWater1.106.5 : 1
EthylGas Phase0.743.5 : 1
EthylWater1.309.2 : 1
IsopropylGas Phase0.381.9 : 1
IsopropylWater1.106.5 : 1
BenzylGas Phase0.492.3 : 1
BenzylWater1.106.5 : 1

Substituents on the carbon framework of the bicyclic system also exert a strong influence on conformation. The stereochemistry of these substituents, designated as endo (oriented towards the shorter ethano bridge) or exo (oriented away from the shorter ethano bridge), is critical. The specific orientation of a substituent can lock the piperidine ring into a particular chair or boat conformation to minimize steric strain. This was highlighted in a study of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, where the endo-substituted isomer showed significant biological activity, while the corresponding exo-diastereoisomer was inactive. nih.govacs.org This stark difference underscores how substituent stereochemistry dictates a specific, biologically relevant conformation.

Furthermore, studies on esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols revealed that these compounds consistently adopt a chair-envelope conformation, with the N-methyl group in an equatorial position relative to the chair-shaped piperidine ring. researchgate.net Interestingly, subtle conformational differences were observed between epimers: the piperidine ring was found to be puckered at C-8 in α-epimers and flattened at the nitrogen atom in β-epimers, demonstrating the fine-tuning effect of substituent stereochemistry on the ring's geometry. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 Azabicyclo 3.2.1 Octan 6 One

Reactivity of the Ketone Moiety

The carbonyl group at the C-6 position is a primary site for chemical modification, undergoing reactions typical of ketones, yet influenced by the stereoelectronic effects of the azabicyclic system.

Nucleophilic Additions and Condensation Reactions

The ketone functionality of 1-Azabicyclo[3.2.1]octan-6-one and its derivatives readily undergoes nucleophilic additions. For instance, the related 8-azabicyclo[3.2.1]octan-3-one (tropinone) can be reacted with organolithium reagents. In one example, the addition of an alkyl lithium to a mixture of a tropinone (B130398) derivative and an iodo-heteroaryl resulted in high yields of the corresponding tertiary alcohol. google.com This highlights the accessibility of the carbonyl carbon to nucleophilic attack.

Condensation reactions are also prevalent. The Knoevenagel condensation, a classic method for carbon-carbon bond formation, has been applied to related azabicyclic ketones. For example, cyclopentanone (B42830) derivatives can be converted to their corresponding condensed products, which can then undergo further transformations to form the azabicyclo[3.2.1]octane system. rsc.org

ReactantReagentProduct TypeReference
8-azabicyclo[3.2.1]octan-3-one derivativeAlkyl lithium, Iodo-heteroarylTertiary alcohol google.com
Cyclopentanone derivativeMalononitrile (in Knoevenagel condensation)Condensed product leading to azabicyclo[3.2.1]octane rsc.org

Enolate Chemistry and Alpha-Substitution Reactions

The presence of alpha-hydrogens adjacent to the ketone allows for the formation of enolates, which are key intermediates in a variety of alpha-substitution reactions. The enolate chemistry of the related 8-thiabicyclo[3.2.1]octan-3-one has been explored, including enantioselective deprotonation to prepare 2-substituted derivatives. nih.gov This suggests that similar strategies could be applied to this compound to introduce substituents at the C-5 and C-7 positions.

Desymmetrization of tropinone derivatives through enolate chemistry has been a widely used strategy. ehu.esresearchgate.net Chiral lithium amides have been employed to promote diastereoselective and enantioselective aldol (B89426) reactions of tropinone, demonstrating the potential for stereocontrolled functionalization at the alpha-position. researchgate.net Furthermore, palladium-catalyzed asymmetric allylic alkylation of tropinone enolates has been achieved, leading to the formation of tropane (B1204802) derivatives with high enantiomeric excess. ehu.es

Reactivity of the Tertiary Amine Nitrogen

The bridgehead nitrogen atom, being a tertiary amine, exhibits characteristic nucleophilic and basic properties, allowing for a range of functionalization reactions.

Alkylation and Acylation Reactions

The tertiary amine nitrogen can be readily alkylated. For example, N-alkylation of related azabicyclo[3.2.1]octane systems has been achieved using alkyl halides, such as methyl iodide, in the presence of a base. google.com A "one-pot" deprotection-alkylation procedure has been developed for the synthesis of N-3-alkyl-6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. nih.govacs.org

Acylation of the nitrogen is also a common transformation. For instance, the nitrogen atom of 3-tropinone has been protected by reaction with ethyl chloroformate to form an ethoxycarbonyl group, which enhances the yield of subsequent reactions on the tropane scaffold. nih.gov

Reaction TypeReagentFunctional Group IntroducedReference
AlkylationMethyl iodideMethyl google.com
AlkylationAlkylbromideAlkyl nih.gov
AcylationEthyl chloroformateEthoxycarbonyl nih.gov

Oxidation Reactions and N-Oxide Formation

Oxidation of the tertiary amine nitrogen can lead to the formation of the corresponding N-oxide. While specific examples for this compound are not detailed in the provided search results, the oxidation of the nitrogen-containing bicyclic structure is a plausible reaction. smolecule.com For instance, hydroxamic acid oxidation has been used in the synthesis of related 2-azabicyclo[3.2.1]octane systems. rsc.org

Rearrangement Reactions Involving the Azabicyclic System

The rigid, and sometimes strained, nature of the azabicyclic framework makes it susceptible to various rearrangement reactions, often leading to the formation of different heterocyclic systems.

A notable example is the Beckmann rearrangement of oximes derived from bicyclic ketones. The Beckmann rearrangement of norcamphor-derived oximes can yield 2-azabicyclo[3.2.1]octan-3-one. rsc.org The rearrangement of bicyclo[3.2.1]octane oximes can be regiospecific, with the presence of a neighboring carboxylic acid group influencing the outcome. univ.kiev.uacore.ac.uk For instance, the anti-oxime of a bicyclo[3.2.1]octane derivative can yield a mixture of a lactam (the expected rearrangement product) and a lactone (a fragmentation-recyclization product). core.ac.uk

Another significant rearrangement is the transformation of an 8-azabicyclo[3.2.1]octane system to a 6-azabicyclo[3.2.1]octane skeleton. A Lewis acid-induced nitrogen-driven rearrangement of an epoxytropinone has been shown to produce a 7-allylated 6-azabicyclo[3.2.1]octan-3-one. acs.org

Starting MaterialReaction TypeProductReference
Norcamphor-derived oximeBeckmann Rearrangement2-Azabicyclo[3.2.1]octan-3-one rsc.org
Bicyclo[3.2.1]octane oxime derivativeBeckmann RearrangementLactam and Lactone mixture core.ac.uk
Epoxytropinone (8-azabicyclo[3.2.1]octane derivative)Lewis acid-induced rearrangement7-allylated 6-azabicyclo[3.2.1]octan-3-one acs.org

In-depth Analysis of this compound Reactivity Remains Limited in Scientific Literature

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data on the chemical reactivity and reaction mechanisms of this compound. While the broader class of azabicyclic compounds is of considerable interest in medicinal and synthetic chemistry, detailed studies focusing on the Beckmann, Schmidt, and other skeletal rearrangements of this particular isomer are not extensively documented in publicly accessible research.

The 1-azabicyclo[3.2.1]octane framework, which features a nitrogen atom at a bridgehead position, presents unique structural and electronic characteristics. The synthesis of this core structure is noted to be less documented compared to its isomers where the nitrogen atom is located in other positions within the bicyclic system. Some synthetic routes have been reported to produce the 1-azabicyclo[3.2.1]octane skeleton, occasionally as a side product of carbenium ion-mediated rearrangements of related quinuclidine (B89598) systems. acs.orgnih.gov

Despite the existence of these synthetic mentions, specific investigations into the subsequent chemical transformations of the 6-keto derivative, as requested, are not readily found. General principles of the rearrangement reactions are well-established for a wide range of carbonyl compounds.

Beckmann Rearrangement : This reaction typically involves the acid-catalyzed rearrangement of an oxime to an amide or lactam. masterorganicchemistry.com The regioselectivity of the rearrangement in bicyclic systems is complex and highly dependent on the stereochemistry of the oxime and the reaction conditions, often yielding a mixture of products. Studies on the closely related carbocyclic analogue, bicyclo[3.2.1]octan-2-one, have shown that nitrogen insertion can occur at either the bridgehead or methylene (B1212753) position, with selectivity being highly sensitive to the reagents used.

Schmidt Reaction : The Schmidt reaction provides an alternative route to lactams from ketones using hydrazoic acid under acidic conditions. Similar to the Beckmann rearrangement, its application to bicyclic ketones can result in mixtures of regioisomeric lactams. The formation of bridged lactams with a bridgehead nitrogen atom via intramolecular Schmidt reactions can be hampered by the strain associated with the resulting non-planar amide bond, a key feature of the 1-azabicyclo[3.2.1]octane system.

Due to the absence of specific experimental data for this compound in the searched scientific literature, a detailed discussion of its reactivity, including reaction mechanisms, data tables of research findings, and selectivity in multifunctionalized systems, cannot be provided at this time. The inherent strain of the bridgehead amide structure may contribute to the limited research on this specific compound's rearrangement reactions. Further empirical studies are required to fully characterize the chemical behavior of this molecule.

Molecular Interactions and Structure Activity Relationship Sar Studies

The 1-Azabicyclo[3.2.1]octane Core as a Privileged Scaffold in Medicinal Chemistry Research

The 1-azabicyclo[3.2.1]octane framework is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to molecular frameworks that can bind to multiple, structurally diverse biological targets, thereby serving as a versatile starting point for drug discovery. unife.it The distinct three-dimensional and conformationally rigid structure of bicyclic nitrogen heterocycles like 1-azabicyclo[3.2.1]octane enhances their drug-like properties. The presence of a nitrogen atom within this rigid bicyclic system allows for specific interactions with a variety of biological targets. researchgate.net This structural motif is a recurring feature in many bioactive compounds and approved pharmaceuticals, underscoring its importance in modulating a wide range of protein targets across different therapeutic areas. researchgate.net The adaptability of this scaffold has been demonstrated in the development of compounds targeting various systems, including the central nervous system.

Structure-Activity Relationships of 1-Azabicyclo[3.2.1]octan-6-one Derivatives

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications influence their biological activity.

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Derivatives of 1-azabicyclo[3.2.1]octane have been identified as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory and pain signaling. nih.govnih.govacs.org SAR studies have been instrumental in the discovery of novel, non-covalent NAAA inhibitors. nih.govnih.govacs.org

A notable example is the development of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides. nih.gov An initial screening hit, a piperidine-based sulfonamide, was optimized by constraining the piperidine (B6355638) ring into the more rigid 1-azabicyclo[3.2.1]octane scaffold. nih.govsemanticscholar.org This modification led to a significant enhancement in inhibitory potency against human NAAA (h-NAAA). nih.govacs.org

Further SAR exploration focused on various structural regions of the molecule:

The Azabicyclic Core: The stereochemistry of substituents on the azabicyclic ring was found to be critical. The endo-isomer of a pyrazinyloxy-substituted derivative showed submicromolar activity, whereas the corresponding exo-diastereoisomer was inactive. semanticscholar.orgacs.org

The Pyrazole Moiety: Modifications to the pyrazole ring and its substituents were investigated to optimize activity and physicochemical properties. semanticscholar.org

The Sulfonamide Linker and Aromatic Group: Alterations in this region also played a role in modulating the inhibitory potential. semanticscholar.org

These systematic modifications led to the discovery of highly potent inhibitors, such as ARN19689, which exhibits an IC₅₀ in the low nanomolar range. nih.govnih.govresearchgate.net This compound emerged from a careful optimization process aimed at improving drug-like properties while maintaining high inhibitory activity. nih.gov

Below is a table summarizing the structure-activity relationship of selected 1-azabicyclo[3.2.1]octane derivatives as NAAA inhibitors.

CompoundModification from Parent Structureh-NAAA IC₅₀ (µM)
Hit 1 Piperidine core1.09
Compound 20 1-Azabicyclo[3.2.1]octane core (endo)0.23
Compound 21 1-Azabicyclo[3.2.1]octane core (exo)Inactive
ARN19689 (50) Optimized pyrazole and pyrazine (B50134) substituents on the endo-azabicyclo[3.2.1]octane core0.042

Data sourced from multiple studies. nih.govacs.org

Interactions with Vasopressin Receptors

Derivatives of the 1-azabicyclo[3.2.1]octane scaffold have been synthesized and evaluated as antagonists for vasopressin receptors, particularly the V1a and V2 subtypes. nih.gov These receptors are involved in regulating various physiological processes, and their modulation is a target for treating conditions like hyponatremia and heart failure.

One study described a series of biaryl amides incorporating an azabicyclooctane headpiece. nih.gov Several of these analogues demonstrated high binding affinity for the V1a receptor and good affinity for the V2 receptor, positioning them as mixed vasopressin antagonists. nih.gov Another research effort focused on developing radioligands for positron emission tomography (PET) imaging of V1a receptors, utilizing a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety. nih.gov The lead compound from this series showed high binding affinity and suitability for brain imaging. nih.gov

The following table presents data for selected 1-azabicyclo[3.2.1]octane derivatives targeting vasopressin receptors.

CompoundReceptor Target(s)Key Structural FeatureFinding
13d V1a/V2Biaryl amide with azabicyclooctaneExcellent V1a and good V2 binding affinity. nih.gov
¹¹CH₃-1 V1a1,3,3-trimethyl-6-azabicyclo[3.2.1]octaneHigh binding affinity, suitable for PET imaging of brain V1a receptors. nih.gov

Modulation of Muscarinic Receptors

The 1-azabicyclo[3.2.1]octane scaffold is a key component in the development of ligands that modulate muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govtandfonline.com These receptors are implicated in a variety of physiological functions and are a target for treating neuropsychiatric disorders. nih.govnih.gov

A notable example is BuTAC, a 1-azabicyclo[3.2.1]octane derivative that has been studied for its antipsychotic-like effects. nih.govnih.govplos.org BuTAC demonstrates a complex in vitro profile, acting as a partial agonist at M2 and M4 receptors while antagonizing M1, M3, and M5 receptors in some assays. plos.org More recent functional assays indicate it is an M1/M2/M4-preferring receptor agonist. plos.org This profile is distinct from traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors. nih.gov

The structure-activity relationship in this class of compounds is sensitive to small structural changes. For instance, PTAC, a closely related analogue of BuTAC, also shows antipsychotic-like properties. psu.edu The development of these compounds highlights the potential of targeting muscarinic receptors with 1-azabicyclo[3.2.1]octane-based ligands as a novel therapeutic strategy for schizophrenia. nih.govnih.govplos.org

CompoundMuscarinic Receptor ActivityKey Finding
BuTAC M1/M2/M4-preferring agonistExhibits antipsychotic-like effects in preclinical models. nih.govnih.govplos.org
PTAC Muscarinic partial agonistShows a pharmacological profile similar to atypical antipsychotic drugs. psu.edu

Cholinergic Agent Research

Research into cholinergic agents has extensively utilized the 1-azabicyclo[3.2.1]octane scaffold to develop compounds that interact with various components of the cholinergic system, including nicotinic acetylcholine receptors (nAChRs) and monoamine transporters. nih.govresearchgate.netnih.gov

One area of focus has been the development of α7 nAChR agonists for the potential treatment of cognitive deficits. researchgate.net The modification of a lead compound by replacing a (3R)-1-azabicyclo[2.2.2]octane moiety with a (3R,5R)-1-azabicyclo[3.2.1]octane resulted in a new compound, PHA-709829, with potent and selective α7 nAChR agonist activity. researchgate.net This compound demonstrated excellent brain penetration and efficacy in preclinical models. researchgate.net

Compound Class/ExampleTargetKey SAR Finding
PHA-709829 α7 nAChRThe (3R,5R)-1-azabicyclo[3.2.1]octane moiety contributes to potent and selective agonist activity. researchgate.net
6-Substituted 1-azabicyclo[3.2.1]octanes Monoamine Transporters (e.g., DAT)Inhibitory activity is highly dependent on stereochemistry and overall molecular shape. nih.gov
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives DATThe 8-cyclopropylmethyl group imparts high selectivity for DAT over SERT. nih.gov

Exploration of other Biological Targets

The versatility of the 1-azabicyclo[3.2.1]octane scaffold extends to a range of other biological targets, with derivatives showing potential antimicrobial, antiviral, anticancer, analgesic, and broader neurological activities. ontosight.airesearchgate.net The rigid framework of this scaffold allows it to interact with diverse biological molecules, including enzymes and receptors. ontosight.aismolecule.com

Antimicrobial, Antiviral, and Anticancer Activity: Compounds incorporating the azabicyclic scaffold have been explored for these properties. ontosight.ai For example, the quinolin-2-one scaffold, when combined with an azabicyclooctane moiety, is found in compounds with potential antimicrobial and anticancer activities. ontosight.ai The azabicyclo[3.2.1]octane core is also present in compounds with reported antiproliferative and antimicrobial effects. researchgate.net

Analgesic Activity: The inhibition of NAAA by 1-azabicyclo[3.2.1]octane derivatives, as discussed earlier, is a promising approach for developing new analgesics. nih.govnih.govresearchgate.net Additionally, some 1-phenyl-6-azabicyclo[3.2.1]octane derivatives have demonstrated balanced antagonist-analgesic properties.

Neurological and Antipsychotic-like Activity: As detailed in the sections on muscarinic receptor modulation and cholinergic agent research, derivatives of 1-azabicyclo[3.2.1]octane are being actively investigated for neurological conditions. nih.govnih.govplos.orgpsu.edunih.govresearchgate.netnih.govoup.comnih.gov The antipsychotic-like effects of compounds like BuTAC and PTAC, which are mediated through muscarinic receptors, represent a significant area of research. nih.govnih.govplos.orgpsu.edusemanticscholar.org

Pharmacophore Modeling and Ligand Design for Specific Biological Targets

The 1-azabicyclo[3.2.1]octane core is a key structural element in the design of ligands for various biological targets. Its rigid conformation helps in positioning key interacting groups in a defined orientation, which is a crucial aspect of pharmacophore modeling. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For derivatives of the azabicyclo[3.2.1]octane scaffold, the nitrogen atom within the bicyclic system often plays a significant role in interactions with biological targets, such as receptors and enzymes.

In the development of inhibitors for the N-acylethanolamine-hydrolyzing acid amidase (NAAA), a careful structure-activity relationship (SAR) study led to the discovery of a potent inhibitor based on an azabicyclo[3.2.1]octane core. acs.orgacs.org By constraining a piperidine ring into this more conformationally rigid aza-bridged bicyclic scaffold, a significant boost in potency was observed. acs.orgsemanticscholar.org Further modifications, guided by the need to optimize the pharmacological and pharmacokinetic profile, led to the identification of a highly potent and selective NAAA inhibitor. acs.org This iterative process of ligand design, synthesis, and biological evaluation highlights the utility of the azabicyclo[3.2.1]octane scaffold in developing new therapeutic agents.

A modified pharmacophore model has been suggested for cholinergic agents, which can incorporate the structural features of 6-azabicyclo[3.2.1]octan-3-one derivatives. researchgate.net The design and synthesis of new compounds based on this scaffold can lead to the discovery of novel drugs with potential therapeutic benefits in various disease areas. ontosight.ai

Stereochemical Influences on Biological Activity

The biological activity of compounds containing the 1-azabicyclo[3.2.1]octane framework is highly dependent on their stereochemistry. nih.gov The specific three-dimensional arrangement of atoms and functional groups can dramatically alter how a molecule interacts with its biological target.

A compelling example of stereochemical influence is seen in a series of NAAA inhibitors. The endo-isomer of a pyrazole azabicyclo[3.2.1]octane sulfonamide derivative demonstrated submicromolar activity, whereas the corresponding exo-diastereoisomer was completely inactive. acs.orgsemanticscholar.org This stark difference underscores the critical importance of the stereochemistry at the point of substitution on the azabicyclic scaffold for achieving the desired biological effect. acs.orgsemanticscholar.org

The ability to prepare enantiomerically pure forms of azabicyclo[3.2.1]octane derivatives is therefore crucial for studying their biological activities and for developing stereospecific drugs. rsc.org The synthesis of all four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid has been achieved, allowing for the evaluation of their individual biological activities. researchgate.net

Table of Studied Stereoisomers and Their Activity

Compound ClassStereochemistryBiological TargetActivity
Pyrazole Azabicyclo[3.2.1]octane Sulfonamidesendo-isomerNAAAActive (Submicromolar IC50) acs.orgsemanticscholar.org
Pyrazole Azabicyclo[3.2.1]octane Sulfonamidesexo-diastereoisomerNAAAInactive acs.orgsemanticscholar.org
2-Azabicyclo[3.2.1]octane-Triazoles(1R,4R,5S)NCI-H1581 Lung Cancer Cell LineGenerally More Active pwr.edu.pl
2-Azabicyclo[3.2.1]octane-Triazoles(1S,4S,5R)NCI-H1581 Lung Cancer Cell LineGenerally Less Active pwr.edu.pl

Computational and Theoretical Investigations of 1 Azabicyclo 3.2.1 Octan 6 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Azabicyclo[3.2.1]octan-6-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic structure and energetics with high accuracy.

DFT, particularly using hybrid functionals like B3LYP, is a common choice for optimizing the molecular geometry of azabicyclic systems. These calculations can identify the most stable three-dimensional conformation by computing the total electronic energy for various possible conformers, such as chair, boat, or twist-boat forms of the six-membered ring.

Key electronic properties derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Mulliken Atomic Charges: These calculations provide the charge distribution across the atoms of the molecule, which influences its intermolecular interactions and reactivity. researchgate.net

Ab initio methods, while computationally more demanding, can provide benchmark results for the energetics of different conformations and reaction pathways. nih.gov For instance, the keto-enol tautomerism, a fundamental reaction for ketones, can be thoroughly investigated by calculating the relative Gibbs free energies of the keto and enol forms in both gas and solution phases. nih.gov

Below is a representative table of calculated electronic properties for a bicyclic ketone scaffold.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DInfluences intermolecular interactions and solubility
Total Energy-450 HartreeGround state energy of the optimized geometry

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. ethz.ch MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the complete conformational landscape of this compound. drugdesign.org

These simulations are crucial for:

Identifying Stable Conformers: MD can reveal the pathways of interconversion between different stable conformers and calculate the free energy barriers for these transitions. nih.gov

Understanding Solvation: By including explicit solvent molecules (like water) in the simulation, MD can accurately model solvation effects. ethz.ch This is critical as the solvent can significantly influence the conformational preferences and reactivity of the molecule. The analysis of radial distribution functions from MD trajectories can describe the structuring of solvent molecules around the solute. mdpi.com

Analyzing Flexibility: MD simulations highlight the flexible and rigid parts of the molecule, which is important for understanding its interactions with biological targets.

The conformational potential energy surface of a molecule describes the energy associated with its different geometries. MD simulations are a primary tool for exploring this surface to identify low-energy conformers. drugdesign.org

ConformerRelative Energy (kcal/mol)Population (%) at 298 KKey Dihedral Angle (°)
Chair0.007555
Twist-Boat1.251530
Boat2.50100

Docking and Molecular Modeling Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual libraries and for understanding ligand-target interactions at a molecular level.

For derivatives of the 1-azabicyclo[3.2.1]octane scaffold, docking studies have been used to investigate their potential as inhibitors for various biological targets. For example, related azabicyclic structures have been docked into the active sites of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and the dopamine (B1211576) transporter (DAT). nih.govacs.org

The process typically involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target (often from X-ray crystallography) and the ligand.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in multiple orientations and conformations.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular modeling studies on related azabicyclo[3.2.1]octane compounds have revealed specific interactions that contribute to their biological activity. nih.gov

Target ProteinKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
NAAACys253, Ser255Hydrogen Bond-8.5
NAAAPhe432, Trp433Hydrophobic-
DATAsp79, Ser149Hydrogen Bond, Ionic-9.2
DATPhe155, Tyr156π-π Stacking-

Prediction of Reactivity and Mechanistic Pathways using Computational Tools

Computational tools, particularly DFT, are powerful for predicting the reactivity of this compound and elucidating potential reaction mechanisms. semanticscholar.org By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. nih.gov

This approach allows chemists to:

Identify the Rate-Determining Step: The transition state with the highest energy barrier corresponds to the slowest step in the reaction mechanism. semanticscholar.org

Predict Selectivity: When a reaction can lead to multiple products, computational methods can predict the major product by comparing the activation energies of the competing pathways. nih.gov

Investigate Reaction Mechanisms: Theoretical studies can provide detailed insights into complex reaction mechanisms, such as cycloadditions, rearrangements, or functionalization reactions at the α-carbon of the ketone. mdpi.comrsc.org For example, the mechanism of keto-enol tautomerism, which is fundamental to the reactivity of ketones, can be studied in detail, including the catalytic role of solvent molecules. nih.govresearchgate.net

The feasibility of a proposed reaction mechanism can be assessed by calculating the activation energy barrier.

Reaction TypeReactant(s)Transition State Energy (kcal/mol)Product(s)
Enolate FormationThis compound + Base+15.2Enolate
Aldol (B89426) AdditionEnolate + Aldehyde+8.5β-Hydroxy ketone
Keto-Enol TautomerismThis compound+48.2 (uncatalyzed)1-Azabicyclo[3.2.1]oct-5-en-6-ol

Virtual Screening and Computational Design of Novel Azabicyclic Structures

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The 1-azabicyclo[3.2.1]octane scaffold serves as an excellent starting point for such campaigns.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries, which can contain billions of "make-on-demand" molecules, are docked into the target's binding site, and compounds are prioritized based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, a set of known active molecules can be used as a template to search for other compounds with similar properties.

Following a screening campaign, computational design techniques can be used to optimize the "hit" compounds. This involves making systematic chemical modifications to the scaffold to improve properties like potency, selectivity, and pharmacokinetic profiles. semanticscholar.org For instance, a focused library of derivatives can be designed by modifying substituents on the 1-azabicyclo[3.2.1]octane core to enhance interactions with a specific target. acs.orgnih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. semanticscholar.org

Screening MethodLibrary SizeTargetNumber of HitsHit Rate (%)
Structure-Based Docking~10,000,000Kinase A1500.0015
Pharmacophore Screening~1,000,000GPCR B2000.02
Similarity Search~500,000Enzyme C1000.02

Applications of 1 Azabicyclo 3.2.1 Octan 6 One in Advanced Organic Materials and Methodologies

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the azabicyclo[3.2.1]octane framework make it a valuable chiral pool starting material for the asymmetric synthesis of complex molecules, particularly alkaloids and other biologically active compounds. Although specific examples detailing the use of enantiopure 1-azabicyclo[3.2.1]octan-6-one are not extensively documented, the synthesis of related structures underscores its potential. For instance, the enantiopure synthesis of dendrobatid alkaloids (+)-167B and (+)-209D has been achieved starting from a chiral 7-azabicyclo[3.2.1]octan-6-ol rsc.org. This precursor, closely related to the target compound, is resolved and then elaborated, demonstrating the utility of this bicyclic system in establishing key stereocenters.

The general strategy involves leveraging the fixed spatial arrangement of the bicyclic core to direct the stereochemical outcome of subsequent reactions. The ketone functionality in this compound offers a versatile handle for a variety of chemical transformations, including reductions to the corresponding alcohol, nucleophilic additions to the carbonyl group, and alpha-functionalization. These transformations can be performed diastereoselectively, guided by the steric and electronic properties of the bicyclic system.

Table 1: Examples of Complex Molecules Synthesized from Azabicyclo[3.2.1]octane Scaffolds

Starting Material PrecursorTarget Molecule(s)Key Transformation(s)Reference
Chiral 7-azabicyclo[3.2.1]octan-6-ol(+)-167B and (+)-209DDiastereomeric recrystallization, oxidation, Baeyer-Villiger oxidation rsc.org
8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)Atropine, CocaineChiral lithium amide promoted aldol (B89426) reaction researchgate.net

The synthesis of various tropane (B1204802) alkaloids, which are characterized by an 8-azabicyclo[3.2.1]octane core, further illustrates the importance of this scaffold in natural product synthesis researchgate.netehu.esrsc.orgacs.org. These syntheses often rely on the desymmetrization of achiral tropinone (B130398) derivatives or the use of chiral pool precursors to construct the bicyclic system with high stereocontrol ehu.esrsc.orgacs.org. The principles demonstrated in these syntheses are directly applicable to the potential use of this compound as a chiral building block.

Role in Catalyst Design and Ligand Development

The chiral backbone of azabicyclo[3.2.1]octane derivatives makes them attractive candidates for the development of chiral ligands and organocatalysts for asymmetric synthesis. The nitrogen atom within the scaffold can act as a coordination site for metal catalysts or be incorporated into a larger catalytic framework.

A study by Iwan et al. demonstrated the application of chiral 2-azabicycloalkane-based catalysts in the enantioselective aldol reaction nih.govsemanticscholar.org. Specifically, an amide derived from 2-azabicyclo[3.2.1]octane and pyrrolidine (B122466) showed high catalytic activity, affording the aldol product in excellent chemical yields and with good diastereo- and enantioselectivity nih.govsemanticscholar.org. This highlights the potential of the azabicyclo[3.2.1]octane framework to create a well-defined chiral environment around a catalytic center, thereby inducing asymmetry in the transition state of a reaction.

Table 2: Performance of a 2-Azabicyclo[3.2.1]octane-based Catalyst in the Asymmetric Aldol Reaction

Catalyst ComponentReactionYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
2-Azabicyclo[3.2.1]octane-pyrrolidine amideCyclohexanone + p-nitrobenzaldehydeup to 9522:78up to 63

While this example does not directly involve this compound, the ketone functionality could be readily transformed into other functional groups, such as amines or alcohols, which could then be incorporated into ligand or organocatalyst structures. The rigidity of the bicyclic system would ensure a predictable and stable conformation of the resulting catalyst, which is a crucial factor for achieving high levels of stereocontrol.

Integration into Novel Polymer Architectures

The incorporation of rigid, cyclic monomers into polymer backbones can significantly influence the material's properties, often leading to enhanced thermal stability, and specific mechanical characteristics. Lactams, which are cyclic amides, are important monomers for the synthesis of polyamides through ring-opening polymerization. While there is no direct report on the polymerization of a lactam derived from this compound, the successful polymerization of other bicyclic lactams suggests the feasibility of this approach.

For instance, spiro-fused β-lactams derived from 8-azabicyclo[3.2.1]octan-3-ones have been synthesized and studied, indicating the accessibility of lactam structures within this bicyclic family researchgate.net. The reactivity of the β-lactam ring in these systems opens up possibilities for ring-opening polymerization to create novel polyamides with the rigid azabicyclo[3.2.1]octane unit as a repeating motif in the polymer chain.

The properties of such a polymer would be expected to differ significantly from those of linear polyamides. The rigid bicyclic units would restrict chain mobility, potentially leading to a higher glass transition temperature (Tg) and enhanced mechanical strength. The presence of the nitrogen atom in the backbone could also influence properties such as hydrophilicity and chemical resistance.

Development of Chemical Probes for Biological Systems (Non-Pharmacological)

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes in living systems. The design of such probes often involves a fluorophore and a recognition element that interacts with the target of interest. The azabicyclo[3.2.1]octane scaffold has emerged as a valuable component in the design of such probes due to its rigid structure and its ability to be functionalized with various reporting groups.

Although direct application of this compound as a chemical probe is not yet reported, related structures have shown promise. For example, quinolinium-based fluorescent probes incorporating azabicyclo[3.2.1]octane auxochromes have been developed for live-cell super-resolution imaging researchgate.net. The bicyclic moiety in these probes can influence the photophysical properties of the fluorophore and provide a rigid linker to the recognition element.

Furthermore, derivatives of 8-azabicyclo[3.2.1]octane have been utilized in the development of activity-based probes (ABPs) for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes acs.org. These probes typically consist of a reactive group that covalently binds to the active site of the enzyme, a recognition moiety, and a reporter tag (e.g., a fluorophore or a biotin). The azabicyclo[3.2.1]octane core serves as a rigid scaffold to correctly orient the reactive and recognition elements for efficient interaction with the target enzyme.

The development of bioorthogonal probes, which can be used to label and visualize biological molecules in their native environment without interfering with biological processes, is another area where this scaffold could be beneficial rsc.org. The ketone group in this compound could be a site for introducing bioorthogonal handles, such as alkynes or azides, for subsequent "click" chemistry ligation to reporter molecules.

Q & A

Q. What are the key methodological considerations for synthesizing 1-Azabicyclo[3.2.1]octan-6-one with high yield?

To optimize synthesis, focus on cyclization strategies and reaction conditions. For example, phosphoric or polyphosphoric acid has been used to mediate cyclization of precursor molecules into bicyclic ketones, though yields may vary depending on substituent effects . Alternative approaches, such as amidoselenation, have been attempted but may require rigorous purification due to side reactions . Key parameters include:

  • Catalyst selection (e.g., acid vs. base conditions).
  • Solvent polarity and temperature control to minimize decomposition.
  • Monitoring reaction progress via TLC or HPLC.

Table 1: Example Synthesis Routes

MethodCatalystYield (%)Reference
CyclizationH₃PO₄65
AmidoselenationPhSeCl42

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • NMR: Analyze proton splitting patterns to identify bridgehead protons (e.g., δ ~3.5–4.5 ppm for bicyclic amines) and carbonyl signals (δ ~210 ppm for ketones in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry: Look for molecular ion peaks (e.g., m/z 125 for C₇H₁₁NO) and fragmentation patterns consistent with bicyclic cleavage .
  • X-ray Crystallography: Resolve stereochemical ambiguities, particularly for chiral centers .

Q. What challenges arise in applying IUPAC nomenclature to bicyclic compounds like this compound?

The numbering system must prioritize bridgehead positions and heteroatoms. For example, "this compound" denotes a nitrogen atom at position 1 and a ketone at position 6 in an 8-membered bicyclic system. Misnumbering can occur if bridge lengths are miscalculated. Always validate using IUPAC’s "a" replacement rules for heterocycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for neuropathic pain?

  • Substituent Variation: Introduce groups like methyl or hydroxyl at positions 6 or 7 to modulate receptor affinity. For instance, 6-methyl derivatives show enhanced analgesic effects in murine models .
  • Stereochemical Control: Use enantiomeric resolution (e.g., chiral HPLC) to isolate active isomers. The (+)-enantiomer of a 6,7-dimethyl analog demonstrated potent μ-opioid receptor antagonism with reduced dependence liability .
  • In Vivo Models: Evaluate mechanical allodynia (e.g., von Frey filament tests) and receptor expression (e.g., Western blotting for M1/M2 receptors in brain regions) .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

  • Literature Review: Compare methodologies across studies (e.g., catalyst loading, solvent systems). For example, phosphoric acid-mediated cyclization yields (~65%) may differ from amidoselenation (~42%) due to competing pathways .
  • Replication Studies: Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions.
  • Statistical Analysis: Use ANOVA to assess significance of yield differences between methods.

Q. What mechanistic insights support the cyclization of precursors into this compound?

  • Acid-Catalyzed Pathways: Protonation of carbonyl groups facilitates intramolecular nucleophilic attack, forming the bicyclic framework.
  • Transition-State Analysis: Computational models (DFT) can predict energy barriers for ring closure versus side reactions.
  • Byproduct Identification: Use GC-MS to detect intermediates, such as linear amines or unsaturated ketones .

Q. How do receptor interactions in the central nervous system influence the analgesic profile of this compound derivatives?

  • Target Validation: Employ radioligand binding assays (e.g., 3^3H-naloxone for opioid receptors) and knockout models to confirm target engagement.
  • Regional Specificity: Microinjection into the anterior cingulate cortex (ACC) revealed dose-dependent analgesia, while striatal M1/M2 receptor downregulation correlated with reduced efficacy over time .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating research hypotheses on this compound?

  • FINER Criteria: Ensure questions are Feasible (e.g., synthesizable scales), Novel (e.g., unexplored substituents), and Relevant (e.g., neuropathic pain mechanisms) .
  • PICO Framework: Define Population (e.g., murine neuropathic models), Intervention (e.g., 6-methyl derivative), Comparison (e.g., gabapentin), and Outcome (e.g., paw withdrawal threshold) .

Table 2: Analgesic Efficacy in Murine Models

DerivativeDose (mg/kg)Paw Threshold Increase (%)Brain RegionReference
6-Methyl1045ACC
7-endo-Methyl1538Striatum

Q. What analytical strategies resolve ambiguities in stereochemical assignments?

  • CD Spectroscopy: Correlate Cotton effects with absolute configurations (e.g., (+)-enantiomers showed positive ellipticity at 220 nm) .
  • Chemical Correlation: Convert derivatives to known morphan analogs for stereochemical benchmarking .

Q. How can in silico methods complement experimental SAR studies?

  • Molecular Docking: Predict binding poses at μ-opioid receptors using software like AutoDock Vina.
  • QSAR Models: Relate substituent electronic parameters (Hammett σ) to analgesic potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.2.1]octan-6-one
Reactant of Route 2
1-Azabicyclo[3.2.1]octan-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.